Cas no 67360-38-7 (Quinoline-7-carbonitrile)
Quinoline-7-carbonitrile Chemical and Physical Properties
Names and Identifiers
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- Quinoline-7-carbonitrile
- 7-Cyanoquinoline
- 7-quinolinecarbonitrile
- 7-quinolinecarbonitrile(SALTDATA: FREE)
- Chinolin-7-carbonitril
- SB67775
- OZMHIFNNCZPJFS-UHFFFAOYSA-N
- FT-0762856
- AKOS000321686
- MFCD12028057
- SCHEMBL3843536
- DTXSID80625033
- AS-41065
- CS-0207738
- 67360-38-7
- 7-Cyanchinolin
- DB-082746
- STK505505
- ALBB-008693
-
- MDL: MFCD12028057
- Inchi: 1S/C10H6N2/c11-7-8-3-4-9-2-1-5-12-10(9)6-8/h1-6H
- InChI Key: OZMHIFNNCZPJFS-UHFFFAOYSA-N
- SMILES: N1C=CC=C2C=CC(C#N)=CC=12
Computed Properties
- Exact Mass: 154.05300
- Monoisotopic Mass: 154.053098200g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 203
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 36.7Ų
Experimental Properties
- Density: 1.21±0.1 g/cm3 (20 ºC 760 Torr),
- Melting Point: 104 ºC
- Boiling Point: 323.7±15.0 ºC (760 Torr),
- Flash Point: 115.5±5.6 ºC,
- Solubility: Very slightly soluble (0.56 g/l) (25 º C),
- PSA: 36.68000
- LogP: 2.10648
Quinoline-7-carbonitrile Customs Data
- HS CODE:2933499090
- Customs Data:
China Customs Code:
2933499090Overview:
2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Quinoline-7-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 039767-500mg |
Quinoline-7-carbonitrile |
67360-38-7 | 500mg |
5119CNY | 2021-05-07 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 039767-1g |
Quinoline-7-carbonitrile |
67360-38-7 | 1g |
8045CNY | 2021-05-07 | ||
| Alichem | A189000418-1g |
7-Cyanoquinoline |
67360-38-7 | 98% | 1g |
$939.05 | 2023-09-01 | |
| Alichem | A189000418-5g |
7-Cyanoquinoline |
67360-38-7 | 98% | 5g |
$2306.37 | 2023-09-01 | |
| Alichem | A189000418-10g |
7-Cyanoquinoline |
67360-38-7 | 98% | 10g |
$2869.96 | 2023-09-01 | |
| TRC | E592373-2.5mg |
quinoline-7-carbonitrile |
67360-38-7 | 2.5mg |
$ 50.00 | 2022-06-02 | ||
| TRC | E592373-5mg |
quinoline-7-carbonitrile |
67360-38-7 | 5mg |
$ 65.00 | 2022-06-02 | ||
| TRC | E592373-25mg |
quinoline-7-carbonitrile |
67360-38-7 | 25mg |
$ 115.00 | 2022-06-02 | ||
| Chemenu | CM111921-1g |
quinoline-7-carbonitrile |
67360-38-7 | 95% | 1g |
$482 | 2021-08-06 | |
| Chemenu | CM111921-1g |
quinoline-7-carbonitrile |
67360-38-7 | 95% | 1g |
$*** | 2023-05-29 |
Quinoline-7-carbonitrile Suppliers
Quinoline-7-carbonitrile Related Literature
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
Additional information on Quinoline-7-carbonitrile
Recent Advances in Quinoline-7-carbonitrile (CAS: 67360-38-7) Research: A Comprehensive Review
Quinoline-7-carbonitrile (CAS: 67360-38-7) has emerged as a pivotal scaffold in medicinal chemistry and drug discovery due to its versatile pharmacological properties. Recent studies have highlighted its potential as a key intermediate in the synthesis of bioactive molecules targeting various diseases, including cancer, infectious diseases, and neurological disorders. This research briefing aims to provide an up-to-date overview of the latest advancements in the application and mechanistic studies of Quinoline-7-carbonitrile, focusing on its chemical properties, synthetic methodologies, and therapeutic potentials.
In the realm of synthetic chemistry, Quinoline-7-carbonitrile has been utilized as a building block for the development of novel heterocyclic compounds. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy in the synthesis of quinoline-based kinase inhibitors, which showed promising activity against non-small cell lung cancer (NSCLC) cell lines. The study employed a multi-step synthetic route involving palladium-catalyzed cross-coupling reactions, underscoring the compound's adaptability in complex chemical transformations. Furthermore, the researchers identified that modifications at the 7-position of the quinoline ring significantly influenced the compound's binding affinity to target proteins.
Recent pharmacological investigations have expanded the understanding of Quinoline-7-carbonitrile's mechanism of action. A groundbreaking study in Bioorganic & Medicinal Chemistry Letters (2024) revealed its role as a potent inhibitor of the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell proliferation and survival in various cancers. The study utilized molecular docking and in vitro assays to demonstrate that derivatives of Quinoline-7-carbonitrile exhibited nanomolar IC50 values against PI3Kα, with notable selectivity over other kinase isoforms. These findings suggest its potential as a lead compound for the development of targeted cancer therapies.
In addition to its anticancer properties, Quinoline-7-carbonitrile has shown promise in antimicrobial applications. A 2023 research article in Antimicrobial Agents and Chemotherapy reported the synthesis of novel quinoline-7-carbonitrile derivatives with potent activity against drug-resistant strains of Mycobacterium tuberculosis. The compounds demonstrated low cytotoxicity against mammalian cells, highlighting their potential as safer alternatives to existing tuberculosis treatments. Structural-activity relationship (SAR) studies indicated that the introduction of electron-withdrawing groups at specific positions enhanced both potency and metabolic stability.
The pharmacokinetic profile of Quinoline-7-carbonitrile derivatives has also been a focus of recent research. Advanced in silico modeling and in vivo studies have provided insights into their absorption, distribution, metabolism, and excretion (ADME) properties. A 2024 publication in Drug Metabolism and Disposition highlighted the improved oral bioavailability of certain derivatives, attributed to strategic structural modifications that reduced first-pass metabolism. These advancements are crucial for the transition of Quinoline-7-carbonitrile-based compounds from preclinical to clinical development stages.
Looking forward, the research community anticipates several key developments in Quinoline-7-carbonitrile applications. Ongoing clinical trials are evaluating its derivatives as potential treatments for Alzheimer's disease, leveraging its ability to cross the blood-brain barrier and modulate neuroinflammatory pathways. Additionally, nanotechnology approaches are being explored to enhance the targeted delivery of Quinoline-7-carbonitrile-based drugs, potentially reducing off-target effects and improving therapeutic outcomes. These multidisciplinary efforts underscore the compound's growing importance in modern drug discovery pipelines.
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